
6-Amino-2 3-dicyano-1 4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2,3-dicyano-1,4-naphthoquinone is a compound with the molecular formula C12H5N3O2 and a molecular weight of 223.19 g/mol . It is a derivative of 1,4-naphthoquinone, which is known for its electron-accepting properties and its use in various chemical applications . This compound is particularly interesting due to its unique structure, which includes amino and cyano groups attached to the naphthoquinone core.
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Amino-2,3-dicyano-1,4-naphthoquinone involves the use of a Lewis acid catalyst such as BiCl3. This method is advantageous due to its broad substrate scope, ease of product extraction, low cost, and mild reaction conditions . The reaction typically involves the sequential amine-arylation of 1,4-naphthoquinone with amines and arylhydrazines/K2S2O8 to produce arylated 2-amino-1,4-naphthoquinones .
Industrial Production Methods
While specific industrial production methods for 6-Amino-2,3-dicyano-1,4-naphthoquinone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness.
化学反应分析
Types of Reactions
6-Amino-2,3-dicyano-1,4-naphthoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various substituted naphthoquinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitronium hexafluorophosphate and reducing agents such as sodium borohydride . Reaction conditions typically involve solvents like acetonitrile and ethanol, with temperatures ranging from room temperature to moderate heating.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other quinone derivatives .
科学研究应用
6-Amino-2,3-dicyano-1,4-naphthoquinone has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the development of dyes and pigments due to its deep color and stability.
作用机制
The mechanism of action of 6-Amino-2,3-dicyano-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the generation of ROS leads to cell death. The molecular targets include various enzymes and cellular pathways involved in redox regulation .
相似化合物的比较
Similar Compounds
5-Amino-8-anilino-2,3-dicyano-1,4-naphthoquinone: This compound has similar structural features but includes an anilino group instead of an amino group.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another quinone derivative with dichloro and dicyano groups.
Uniqueness
6-Amino-2,3-dicyano-1,4-naphthoquinone is unique due to its specific combination of amino and cyano groups attached to the naphthoquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
80829-94-3 |
|---|---|
分子式 |
C12H5N3O2 |
分子量 |
223.19 g/mol |
IUPAC 名称 |
6-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H5N3O2/c13-4-9-10(5-14)12(17)8-3-6(15)1-2-7(8)11(9)16/h1-3H,15H2 |
InChI 键 |
MYCVUNAQKAEDER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N)C(=O)C(=C(C2=O)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


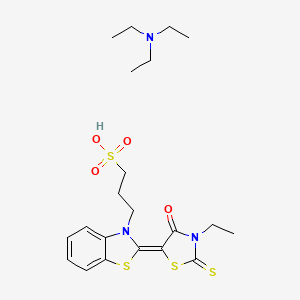
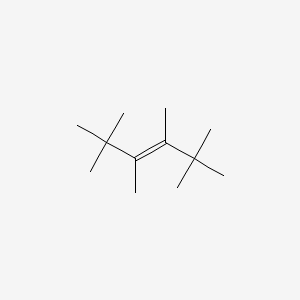
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)


![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
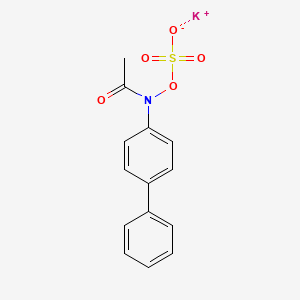
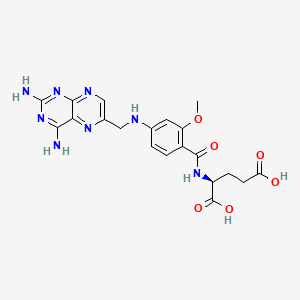
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
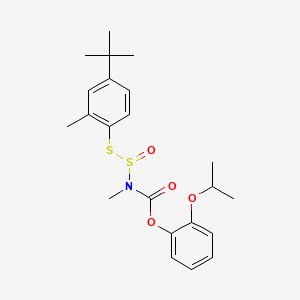
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)


